N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE
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Overview
Description
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butyl group attached to the benzimidazole ring and a chlorobenzamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The butyl group is then introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
The final step involves the coupling of the benzimidazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, triethylamine, and organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amide or thioether derivatives.
Scientific Research Applications
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its benzimidazole core.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-yl)benzamide
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2-(5-Butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
Uniqueness
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE is unique due to the presence of both a butyl group and a chlorobenzamide moiety, which may enhance its biological activity and specificity compared to other benzimidazole derivatives
Properties
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c1-2-3-15-25-19-8-5-4-7-18(19)24-20(25)9-6-14-23-21(26)16-10-12-17(22)13-11-16/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXBMOGVGAZYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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